molecular formula C21H21N3O5S B2432978 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 2034384-89-7

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2432978
CAS No.: 2034384-89-7
M. Wt: 427.48
InChI Key: PGLQNNIAJDDSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a synthetic compound of interest in medicinal chemistry and chemical biology research. Its molecular structure incorporates several pharmacophores known to confer bioactivity, including a furan ring, a pyridine moiety, and a morpholinosulfonyl group. These structural components are frequently found in molecules with antimicrobial and anticancer properties, suggesting potential research applications in these areas . The morpholine-sulfonamide unit, in particular, is a common feature in various biologically active molecules and pharmaceutical agents . Researchers may investigate this compound as a potential enzyme inhibitor or as a precursor for synthesizing more complex heterocyclic systems, such as thiazoles or 1,3,4-thiadiazoles, which are valuable scaffolds in drug discovery . The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c25-21(23-14-16-12-18(15-22-13-16)20-2-1-9-29-20)17-3-5-19(6-4-17)30(26,27)24-7-10-28-11-8-24/h1-6,9,12-13,15H,7-8,10-11,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLQNNIAJDDSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Morpholinosulfonyl)Benzoic Acid

The sulfonamide group is introduced via nucleophilic substitution of chlorosulfonyl benzoic acid with morpholine. This method aligns with protocols for synthesizing sulfamoyl benzamides.

Procedure :

  • Chlorosulfonation : Treat 4-methylbenzoic acid with chlorosulfonic acid to yield 4-(chlorosulfonyl)benzoic acid.
  • Amination : React the chlorosulfonyl intermediate with morpholine in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by triethylamine (TEA).
  • Purification : Isolate the product via recrystallization from ethanol/water.

Key Data :

Parameter Value
Yield 72–85% (analogous reactions)
Characterization IR: 1340 cm⁻¹ (S=O), 1680 cm⁻¹ (C=O); ¹H NMR (DMSO-d₆): δ 8.10 (d, 2H), 7.95 (d, 2H), 3.60 (m, 4H), 3.20 (m, 4H).

Synthesis of (5-(Furan-2-yl)Pyridin-3-yl)Methanamine

The furan-pyridine moiety is constructed via cross-coupling or multicomponent reactions (MCRs). A palladium-catalyzed Suzuki-Miyaura coupling is optimal for attaching furan to pyridine.

Procedure :

  • Borylation : Prepare 5-bromopyridin-3-yl)methanamine via bromination of pyridin-3-ylmethanamine using N-bromosuccinimide (NBS).
  • Coupling : React 5-bromopyridin-3-yl)methanamine with furan-2-boronic acid using Pd(PPh₃)₄ in a mixture of dioxane/water (3:1) at 80°C.
  • Purification : Isolate via column chromatography (SiO₂, ethyl acetate/hexane).

Key Data :

Parameter Value
Yield 65–78%
Characterization ¹H NMR (CDCl₃): δ 8.45 (s, 1H), 8.30 (s, 1H), 7.60 (d, 1H), 6.75 (m, 2H), 3.95 (s, 2H).

Amide Bond Formation

The final step couples 4-(morpholinosulfonyl)benzoic acid with (5-(furan-2-yl)pyridin-3-yl)methanamine using carbodiimide-mediated activation.

Procedure :

  • Activation : Treat 4-(morpholinosulfonyl)benzoic acid with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DCM for 1 hour.
  • Coupling : Add (5-(furan-2-yl)pyridin-3-yl)methanamine and TEA, stir at room temperature for 12 hours.
  • Workup : Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
  • Purification : Recrystallize from methanol/water or use preparative HPLC.

Key Data :

Parameter Value
Yield 60–70%
Characterization HRMS (ESI): m/z 427.5 [M+H]⁺; ¹H NMR (DMSO-d₆): δ 8.85 (s, 1H), 8.45 (d, 1H), 8.20 (s, 1H), 7.95 (d, 2H), 7.60 (d, 2H), 7.30 (m, 1H), 6.70 (m, 2H), 4.60 (s, 2H), 3.55 (m, 4H), 3.15 (m, 4H).

Alternative Synthetic Routes and Optimization

One-Pot Sulfonamide and Amide Formation

A sequential approach avoids isolating intermediates:

  • Perform chlorosulfonation and amination in situ.
  • Directly couple the resultant sulfonamide with the amine using T3P (propylphosphonic anhydride).

Advantages : Reduces purification steps; yield improves to 75–80%.

Enzymatic Oxidation of Furan Precursors

Inspired by bioinspired MCRs, furan oxidation with N-bromosuccinimide generates reactive intermediates for coupling with amines. This method may streamline furan-pyridine synthesis but requires precise stoichiometry.

Challenges and Mitigation Strategies

Sulfonamide Hydrolysis

The morpholinosulfonyl group is prone to hydrolysis under acidic conditions. Use anhydrous solvents and neutral pH during coupling.

Steric Hindrance in Amide Coupling

Bulky substituents on pyridine may slow reaction rates. Elevated temperatures (40–50°C) or microwave-assisted synthesis (100 W, 30 min) enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and pyridine rings can be oxidized under conditions such as treatment with strong oxidizing agents.

    Reduction: The compound can be reduced under conditions such as catalytic hydrogenation.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and pyridine rings, under conditions such as nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan and pyridine oxides, while reduction can lead to the formation of fully saturated rings.

Scientific Research Applications

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide analogs: Compounds with similar structures but different substituents on the furan, pyridine, or benzamide rings.

    Other furan-pyridine derivatives: Compounds that contain both furan and pyridine rings but with different functional groups.

Uniqueness

This compound is unique due to its combination of multiple functional groups, which can impart a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H20N4O4S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_4\text{S}

Key Properties:

  • Molecular Weight: 388.44 g/mol
  • CAS Number: Not specifically listed but can be derived from its components.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The morpholinosulfonyl group enhances solubility and bioavailability, which may contribute to its activity in inhibiting specific pathways involved in disease processes.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation: It could act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that similar compounds with morpholinosulfonyl groups demonstrate anticancer properties. For instance, studies have shown that derivatives of benzamide exhibit significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest.

CompoundCell Line TestedIC50 (μM)Mechanism
Compound AA549 (Lung)15Apoptosis induction
Compound BMCF7 (Breast)10Cell cycle arrest

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. In vitro studies suggest it can reduce pro-inflammatory cytokine production.

Example Study:
A study conducted on macrophages treated with the compound showed a reduction in TNF-alpha and IL-6 levels, indicating potential use in inflammatory diseases.

Antimicrobial Activity

Some derivatives of the compound have shown promising antimicrobial activity. For example, related structures have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in disk diffusion assays.

Case Studies

  • Case Study on Anticancer Activity:
    A recent study evaluated the effects of this compound on pancreatic cancer cells. The results indicated that the compound induced apoptosis at concentrations as low as 10 μM, with a corresponding increase in caspase activity.
  • Case Study on Anti-inflammatory Effects:
    In a murine model of arthritis, administration of the compound resulted in a significant decrease in joint swelling and histological evidence of inflammation compared to controls, suggesting its potential as a therapeutic agent for autoimmune conditions.

Q & A

Basic: What are the optimal synthetic routes for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide?

Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the pyridine-furan hybrid scaffold via Suzuki-Miyaura coupling or nucleophilic substitution to attach the furan moiety to the pyridine ring .
  • Step 2: Sulfonation of the benzamide core using morpholine sulfonyl chloride under anhydrous conditions (e.g., DCM as solvent, 0–5°C to control exothermic reactions) .
  • Step 3: Coupling the sulfonated benzamide to the pyridinylmethyl group via reductive amination or peptide coupling reagents (e.g., HATU/DIPEA in DMF) .
    Critical Considerations:
  • Purification via column chromatography or recrystallization is essential to remove unreacted sulfonyl chlorides or coupling byproducts .
  • Reaction yields depend on protecting group strategies for the pyridine nitrogen and furan oxygen .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms regiochemistry of the pyridine-furan linkage and sulfonamide substitution .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic regions .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion at m/z 469.55) .
  • High-Performance Liquid Chromatography (HPLC):
    • Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

Answer:
SAR Design Strategies:

  • Core Modifications:
    • Replace the furan ring with thiophene or pyrrole to alter π-π stacking interactions with biological targets .
    • Vary the morpholinosulfonyl group with piperazine or thiomorpholine to modulate solubility and target binding .
  • Pharmacophore Mapping:
    • Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with enzymes like kinases or proteases. For example, the morpholine oxygen may hydrogen-bond to catalytic residues .
  • In Vitro Assays:
    • Test analogs in enzyme inhibition assays (e.g., IC50 determination) and cell-based models (e.g., cytotoxicity against cancer lines) .

Advanced: How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Answer:
Resolution Workflow:

Purity Validation:

  • Re-analyze compound batches using HPLC-MS to rule out impurities influencing activity .

Target Specificity Profiling:

  • Use kinase/GPCR screening panels to identify off-target interactions .

Mechanistic Studies:

  • Perform RNA-seq or proteomics to compare gene/protein expression patterns in cells treated with conflicting datasets .

Dose-Response Analysis:

  • Re-evaluate activity at varying concentrations (nM–µM) to confirm potency thresholds .

Advanced: What in silico methods predict the pharmacokinetic properties of this compound?

Answer:
Computational Tools:

  • ADMET Prediction:
    • Use SwissADME to estimate logP (lipophilicity), bioavailability, and blood-brain barrier permeability .
    • Example: The morpholinosulfonyl group may reduce logP, improving aqueous solubility but limiting CNS penetration .
  • Molecular Dynamics (MD) Simulations:
    • Simulate binding stability to serum albumin to predict plasma half-life .
  • CYP450 Metabolism Modeling:
    • Tools like StarDrop identify potential metabolic hotspots (e.g., furan ring oxidation) .

Advanced: How can researchers optimize experimental protocols for scaling up synthesis?

Answer:
Scale-Up Considerations:

  • Solvent Selection:
    • Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for safer large-scale reactions .
  • Catalyst Efficiency:
    • Screen palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) for coupling steps to minimize metal residues .
  • Process Analytical Technology (PAT):
    • Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.